REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:4]=1[NH2:5].[OH-:11].[Na+].N[C:14]1[CH:19]=CC=CC=1.[CH2:20]1[O:22][CH2:21]1>CO.CC(O)=O>[OH:22][CH2:20][CH2:21][N:5]([CH2:14][CH2:19][OH:11])[C:4]1[CH:6]=[CH:7][C:8]([OH:10])=[CH:9][C:3]=1[F:2] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=C(N)C=CC(=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the resulting clear solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide a residue of crude aniline free base
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (0-7% MeOH/DCM)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C1=C(C=C(C=C1)O)F)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |